Amylin (8-37) (mouse, rat)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Amylin (8-37), rat is a truncated natural Amylin analogue . It selectively inhibits insulin-related glucose uptake and glycogen deposition in muscle tissue .

Synthesis Analysis

Amylin (1-37), rat, mouse is produced in the pancreatic beta cells as a 67 amino acid, 7404 Dalton pro-peptide and undergoes post-translational modifications . The precursor undergoes additional proteolysis and posttranslational modification .Molecular Structure Analysis

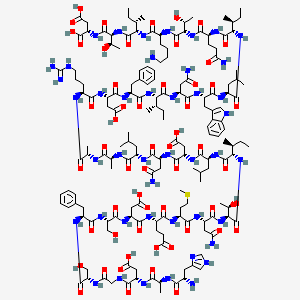

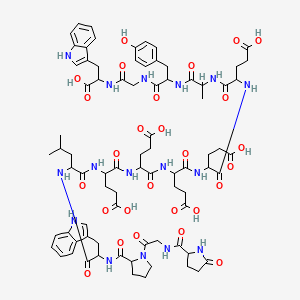

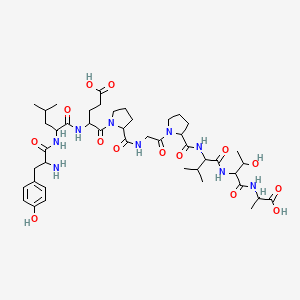

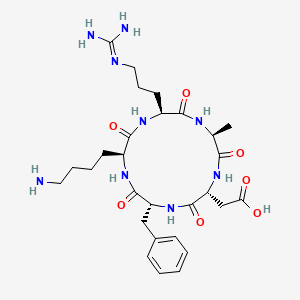

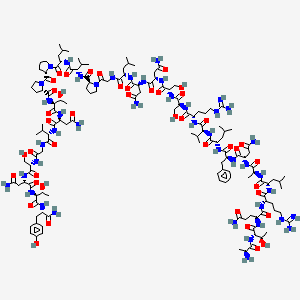

Amylin (8-37), rat is a truncated analog of native Amylin . The sequence of Amylin (8-37), rat is Ala-Thr-Gln-Arg-Leu-Ala-Asn-Phe-Leu-Val-Arg-Ser-Ser-Asn-Asn-Leu-Gly-Pro-Val-Leu-Pro-Pro-Thr-Asn-Val-Gly-Ser-Asn-Thr-Tyr-NH2 .Chemical Reactions Analysis

Amylin (8-37), rat enhances insulin action and alters lipid metabolism in normal and insulin-resistant rats . It reduces plasma insulin and enhances several measures of whole body and muscle insulin sensitivity .Physical And Chemical Properties Analysis

Amylin (8-37), rat has a molecular weight of 3200.61 and a formula of C 140 H 227 N 43 O 43 . It appears as a solid, white to off-white substance .Scientific Research Applications

Bone Metabolism and Osteoporosis Research

- Amylin(1–8), part of the larger amylin peptide, was investigated for its effects on bone metabolism. Despite showing promise in healthy mice, it did not increase bone mineral density in ovariectomized rats with osteoporosis, nor affect osteoblast proliferation or bone histomorphometric parameters. This study highlights the specificity of amylin's effects on bone metabolism under different health conditions (Ellegaard et al., 2010).

Diabetes and Energy Metabolism

- Amylin is a crucial glucoregulatory hormone, impacting energy metabolism in health and disease. It plays a significant role in the central nervous system, influencing the interaction with other metabolically active hormones. Amylin analogs, like pramlintide, are used clinically to treat diabetes, suggesting a potential role of amylin in modulating insulin action and lipid metabolism (Hay et al., 2015).

Anti-inflammatory Activity

- Amylin exhibits anti-inflammatory activity in certain inflammatory models with a vascular component, mediated through CGRP receptors. This finding suggests potential applications of amylin in treating inflammation-related conditions (Clementi et al., 1995).

Neuroprotective Effects

- Research into the amylin analogue pramlintide shows potential neuroprotective effects against Alzheimer's disease. Lower plasma amylin levels were found in subjects with Alzheimer's and mild cognitive impairment, indicating a relationship between amylin levels and cognitive function (Adler et al., 2014).

Gastrointestinal Function

- Amylin, released from the gastric fundus, stimulates somatostatin and inhibits histamine and acid secretion, indicating its role in gastric endocrine and exocrine secretion. This highlights the potential of amylin in managing gastrointestinal disorders (Zaki et al., 2002).

Pancreatic Function and Insulin Secretion

- Amylin is co-secreted with insulin from the pancreas, suggesting a paracrine/endocrine role in glucose homeostasis. The cosecretion of amylin and insulin has been observed in response to glucose and arginine, implicating amylin in the regulation of insulin secretion and glucose metabolism (Fehmann et al., 1990).

Mechanism of Action

Target of Action

Amylin (8-37) (mouse, rat) is a truncated analog of native Amylin . Its primary target is the amylin receptor (AMY) . Amylin receptors play a crucial role in the regulation of glucose uptake and glycogen deposition in muscle tissue .

Mode of Action

Amylin (8-37) (mouse, rat) selectively inhibits insulin-related glucose uptake and glycogen deposition in muscle tissue . It acts as a weak antagonist of the amylin receptor . This interaction with its target leads to changes in insulin action and lipid metabolism .

Biochemical Pathways

Amylin (8-37) (mouse, rat) affects the biochemical pathways related to insulin action and lipid metabolism . It enhances insulin action and alters lipid metabolism in normal and insulin-resistant conditions . The compound reduces plasma insulin and enhances several measures of whole body and muscle insulin sensitivity .

Result of Action

The action of Amylin (8-37) (mouse, rat) results in a significant alteration of in vivo lipid metabolism . It reduces plasma insulin, enhances insulin sensitivity, and consistently reduces basal insulin levels in normal and insulin-resistant conditions . It also increases basal plasma triglycerides, lowers plasma nonesterified fatty acids, and reduces muscle triglyceride and total long-chain acyl-CoA content .

Action Environment

The environment in which Amylin (8-37) (mouse, rat) acts can influence its action, efficacy, and stability. For instance, the presence of hyperamylinemia, a condition characterized by an excess of amylin in the blood, can accompany insulin resistance induced by hGH infusion . In such an environment, Amylin (8-37) (mouse, rat) can increase whole body and muscle insulin sensitivity . .

Biochemical Analysis

Biochemical Properties

“Amylin (8-37) (mouse, rat)” interacts with the Amylin receptor (AMY), acting as a weak antagonist . It has been found to enhance insulin action and alter lipid metabolism in normal and insulin-resistant rats . The peptide selectively inhibits insulin-related glucose uptake and glycogen deposition in muscle tissue .

Cellular Effects

“Amylin (8-37) (mouse, rat)” has a profound impact on various types of cells and cellular processes. It influences cell function by modulating nutrient utilization and inhibiting postprandial glucagon secretion . This peptide also increases energy disposal by preventing compensatory decreases of energy expenditure in weight-reduced individuals .

Molecular Mechanism

The molecular mechanism of “Amylin (8-37) (mouse, rat)” involves its interaction with the Amylin receptor (AMY). It acts as a weak antagonist to this receptor, thereby influencing insulin-related glucose uptake and glycogen deposition in muscle tissue . The peptide’s effects are thought to be mediated through its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of “Amylin (8-37) (mouse, rat)” change over time in laboratory settings. For instance, in young rats aged 7–9 weeks, a single subcutaneous dose of the peptide induced a reduction of total and ionized calcium of 40–50% from baseline, with the lowest level around 12 hours after dosing .

Dosage Effects in Animal Models

The effects of “Amylin (8-37) (mouse, rat)” vary with different dosages in animal models. For example, in young rats, a single subcutaneous dose of the peptide induced a reduction of total and ionized calcium of 40–50% from baseline .

Metabolic Pathways

“Amylin (8-37) (mouse, rat)” is involved in several metabolic pathways. It modulates nutrient utilization by inhibiting postprandial glucagon secretion . This peptide also increases energy disposal by preventing compensatory decreases of energy expenditure in weight-reduced individuals .

Transport and Distribution

It is known that this peptide is co-secreted with insulin from the pancreatic β-cells .

Subcellular Localization

It is known that this peptide is co-secreted with insulin from the pancreatic β-cells , suggesting its presence in the secretory granules of these cells.

Properties

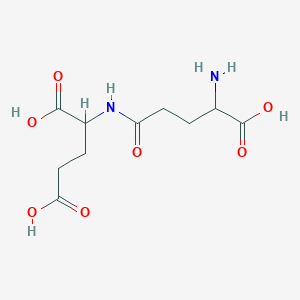

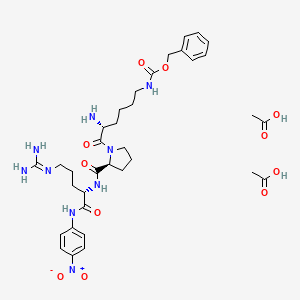

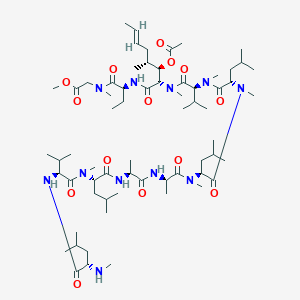

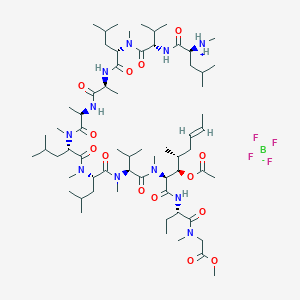

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C140H227N43O43/c1-62(2)46-81(114(202)156-58-104(198)181-43-25-32-94(181)129(217)177-107(68(13)14)133(221)172-90(49-65(7)8)137(225)183-45-27-34-96(183)138(226)182-44-26-33-95(182)130(218)180-110(73(19)189)136(224)171-89(56-102(147)196)124(212)175-105(66(9)10)131(219)155-57-103(197)158-91(59-184)126(214)170-88(55-101(146)195)125(213)179-109(72(18)188)135(223)162-80(111(148)199)50-75-35-37-76(190)38-36-75)164-121(209)86(53-99(144)193)168-122(210)87(54-100(145)194)169-127(215)92(60-185)174-128(216)93(61-186)173-116(204)78(31-24-42-154-140(151)152)160-132(220)106(67(11)12)176-123(211)83(48-64(5)6)166-119(207)84(51-74-28-21-20-22-29-74)167-120(208)85(52-98(143)192)163-113(201)70(16)157-118(206)82(47-63(3)4)165-115(203)77(30-23-41-153-139(149)150)159-117(205)79(39-40-97(142)191)161-134(222)108(71(17)187)178-112(200)69(15)141/h20-22,28-29,35-38,62-73,77-96,105-110,184-190H,23-27,30-34,39-61,141H2,1-19H3,(H2,142,191)(H2,143,192)(H2,144,193)(H2,145,194)(H2,146,195)(H2,147,196)(H2,148,199)(H,155,219)(H,156,202)(H,157,206)(H,158,197)(H,159,205)(H,160,220)(H,161,222)(H,162,223)(H,163,201)(H,164,209)(H,165,203)(H,166,207)(H,167,208)(H,168,210)(H,169,215)(H,170,214)(H,171,224)(H,172,221)(H,173,204)(H,174,216)(H,175,212)(H,176,211)(H,177,217)(H,178,200)(H,179,213)(H,180,218)(H4,149,150,153)(H4,151,152,154)/t69-,70-,71+,72+,73+,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,105-,106-,107-,108-,109-,110-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXIRMGRGEHRNNC-ANJGTFPLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C140H227N43O43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3200.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.